Delequamine hydrochloride
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Overview
Description
Delequamine Hydrochloride is a selective antagonist of alpha2 adrenoreceptor, developed by Syntex Research. It was primarily investigated for the treatment of erectile dysfunction and showed modest effectiveness in younger subjects . The compound’s molecular formula is C18H26N2O3S.HCl, and it is classified as a small molecule drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delequamine Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of intermediates, their purification, and the final conversion to the hydrochloride salt form. The production is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Delequamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a research tool to study adrenergic receptors and their antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for the treatment of erectile dysfunction and other urogenital diseases.
Industry: Utilized in the development of pharmaceuticals targeting adrenergic receptors
Mechanism of Action
Delequamine Hydrochloride exerts its effects by antagonizing alpha2 adrenoreceptors. This action leads to increased norepinephrine transmission by blocking the reuptake of norepinephrine at the synapse. The compound also inhibits norepinephrine action at the smooth muscle, modulating contractility. The central and peripheral effects of this compound are mediated through its interaction with adrenergic receptors, influencing various physiological responses .
Comparison with Similar Compounds
Idazoxan: Another alpha2 adrenoreceptor antagonist with similar pharmacological properties.
Yohimbine: A well-known alpha2 adrenoreceptor antagonist used for enhancing sexual response.
RS 15385-197: A selective alpha2 adrenoreceptor antagonist with comparable effects
Uniqueness: Delequamine Hydrochloride is unique due to its specific selectivity for alpha2 adrenoreceptors and its potential therapeutic applications in urogenital diseases. Its development and research have provided valuable insights into the role of alpha2 adrenoreceptors in various physiological processes .
Properties
CAS No. |
119942-75-5 |
---|---|
Molecular Formula |
C18H27ClN2O3S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride |
InChI |
InChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1 |
InChI Key |
ITJOISLXCMAIOC-CVLULELNSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2.Cl |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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